molecular formula C17H20ClNO B5303792 N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B5303792
M. Wt: 289.8 g/mol
InChI Key: BYWXHUUHHKHZSG-UHFFFAOYSA-N
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Description

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound that belongs to the class of cyclopropanamines It is characterized by the presence of a cyclopropane ring attached to an amine group, with a phenylmethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of cyclopropanamine with a phenylmethoxyphenyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)13-19-17-8-4-7-15(11-17)12-18-16-9-10-16;/h1-8,11,16,18H,9-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWXHUUHHKHZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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